

Application Note: In Vitro Assessment of 4-Decylphenol Estrogenicity

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Compound of Interest

Compound Name: 4-Decylphenol

CAS No.: 2985-57-1

Cat. No.: B1595997

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Abstract

This application note details the validation and execution of in vitro assays to quantify the estrogenic potential of **4-Decylphenol** (4-DP). As a long-chain alkylphenol used in surfactant production, 4-DP is a suspected Endocrine Disrupting Chemical (EDC). This guide prioritizes the OECD Test Guideline 455 (Stably Transfected Transactivation Assay) using the VM7Luc4E2 cell line as the primary regulatory standard, supplemented by the MCF-7 E-Screen for phenotypic anchoring. Special emphasis is placed on overcoming solubility challenges inherent to the C10-alkyl chain hydrophobicity.

Mechanistic Background

4-Decylphenol mimics 17

-estradiol (E2) by interacting with the Estrogen Receptor alpha (ER

).^[1] The phenolic ring of 4-DP mimics the A-ring of E2, forming hydrogen bonds with Glu353 and Arg394 in the receptor's Ligand Binding Domain (LBD). The 10-carbon alkyl chain occupies the hydrophobic pocket usually filled by the C- and D-rings of estradiol.

Upon binding, 4-DP induces a conformational change in Helix 12 of the ER, recruiting co-activators (e.g., SRC-1) and driving the transcription of Estrogen Response Element (ERE)-driven genes.

Figure 1: ER Signaling Pathway

Caption: Activation of the reporter gene pathway by 4-DP interaction with the Estrogen Receptor.

Assay Selection Matrix

Feature	VM7Luc4E2 Transactivation (Primary)	MCF-7 E-Screen (Secondary)
Endpoint	Luciferase Activity (Luminescence)	Cell Proliferation (DNA Content/SRB)
Regulatory Status	OECD TG 455 (Gold Standard)	Historical Anchor (Soto et al.)
Sensitivity	High (Dynamic range > 20-fold)	Moderate (Dynamic range ~5-fold)
Throughput	96-well or 384-well	96-well (6-day incubation)
Specificity	Specific to ER transcriptional activation	Can be confounded by general mitogens
4-DP Relevance	Quantifies activation potency (EC50)	Confirms physiological impact

Primary Protocol: VM7Luc4E2 Transactivation Assay

Objective: Quantify the transcriptional activation of ER

by 4-DP relative to E2. Cell Line: VM7Luc4E2 (formerly BG1Luc4E2). This immortalized human adenocarcinoma cell line endogenously expresses ER

and contains a stably transfected firefly luciferase reporter plasmid (pGudLuc7.ERE).[2]

Reagents & Preparation

- Assay Medium: Estrogen-free medium is critical. Use Phenol Red-free DMEM/F12 supplemented with 10% Dextran-Charcoal Stripped Fetal Bovine Serum (DCC-FBS).[3]
 - Why? Phenol red is a weak estrogen (structural mimic). Standard FBS contains endogenous bovine estrogens that will mask the assay signal.
- 4-DP Stock: Dissolve **4-Decylphenol** in 100% DMSO to 100 mM.
 - Solubility Note: 4-DP is highly lipophilic (LogP > 5). Use glass vials for stock solutions to prevent adsorption to plastic.
- Controls:
 - Positive: 17
 - Estradiol (E2) [1 nM final].
 - Negative: DMSO (Vehicle) [0.1% final].[3]
 - Antagonist: ICI 182,780 (Fulvestrant) [100 nM] co-treated with 4-DP to prove ER-specificity.

Experimental Workflow

- Seeding (Day 0):
 - Harvest VM7Luc4E2 cells and resuspend in Assay Medium (DCC-FBS).
 - Seed 200
 - L/well (approx. 4×10^4 cells) in a white-walled, clear-bottom 96-well plate.
 - Incubate for 24 hours at 37°C, 5% CO₂
 - to allow attachment.
- Dosing (Day 1):

- Prepare a 1:10 serial dilution of 4-DP in DMSO (Range: 10 M to 1 pM).
- Dilute these stocks 1:1000 into pre-warmed Assay Medium (Final DMSO = 0.1%).
- Remove old media from the plate and add 200 L of dosed media to triplicate wells.
- Cytotoxicity Control: Run a parallel plate with Alamar Blue or MTT to ensure signal reduction isn't due to cell death.
- Incubation: Incubate for 24 hours.
- Reading (Day 2):
 - Wash cells once with PBS (calcium/magnesium-free).
 - Add 50 L Lysis Buffer (e.g., Promega Glo Lysis).
 - Add 50 L Luciferase Reagent.
 - Measure Luminescence (RLU) on a plate reader (integration time: 1-5 sec).

Figure 2: Assay Workflow

Caption: Timeline for the VM7Luc4E2 Transactivation Assay (OECD 455).

Secondary Protocol: MCF-7 E-Screen

Objective: Confirm phenotypic impact (cell division) of 4-DP. Cell Line: MCF-7 (Bus) - An estrogen-sensitive sub-clone.[\[4\]](#)

- Starvation: Culture cells in Phenol Red-free media + 5% DCC-FBS for 48 hours prior to seeding to clear residual estrogens.

- Seeding: Seed at low density (2,000 cells/well) in 96-well plates.
- Exposure: Treat with 4-DP (1 nM - 10 M) for 6 days. Renew media/drug every 2 days.
- Fixation & Staining:
 - Fix with cold 10% Trichloroacetic Acid (TCA) for 30 mins.
 - Stain with 0.4% Sulforhodamine B (SRB) in 1% acetic acid.
 - Solubilize bound dye with 10 mM Tris base.
- Read: Absorbance at 510 nm.

Data Analysis & Interpretation

Calculation of Relative Estrogenic Potency (REP)

Normalize the data to the maximal response of the positive control (E2).

Calculate the EC₅₀ (concentration producing 50% maximal response) using a 4-parameter logistic (4PL) regression.

Acceptance Criteria (Quality Control)

- Z-Factor: Must be > 0.5 for the assay to be considered robust.
- Fold Induction: E2 (1 nM) must induce luciferase activity 20-fold over vehicle control.
- Cytotoxicity: 4-DP concentrations showing >20% cytotoxicity in the parallel viability assay must be excluded from the EC₅₀ curve to avoid false negatives (dead cells don't glow).

Expected Results (Reference Data)

Compound	Approx. EC50 (M)	Relative Potency (REP)
17 -Estradiol (E2)		1.0
4-Nonylphenol (NP)		
4-Decylphenol (4-DP)		(Est.)
DMSO (Vehicle)	No Response	N/A

Note: 4-DP is generally slightly less potent than Nonylphenol due to steric hindrance of the longer alkyl chain, but it remains a relevant weak estrogen.

References

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- US EPA. Endocrine Disruptor Screening Program (EDSP) Tier 1 Screening. [\[Link\]](#)

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